N-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
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Overview
Description
N-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a heterocyclic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzene ring fused with a diazole ring, which contains nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the cyclization of o-phenylenediamine with ethyl chloroformate to form the benzodiazole core.
Introduction of the Sulfonamide Group: The benzodiazole core is then reacted with chlorosulfonic acid to introduce the sulfonamide group at the 5-position.
N-Ethylation: The final step involves the N-ethylation of the benzodiazole ring using ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The benzodiazole core can interact with DNA and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
Uniqueness
N-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is unique due to the presence of the N-ethyl group and the sulfonamide functionality
Properties
Molecular Formula |
C9H11N3O3S |
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Molecular Weight |
241.27 g/mol |
IUPAC Name |
N-ethyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C9H11N3O3S/c1-2-10-16(14,15)6-3-4-7-8(5-6)12-9(13)11-7/h3-5,10H,2H2,1H3,(H2,11,12,13) |
InChI Key |
SPOQGAYQVYSWNH-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
Origin of Product |
United States |
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